2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate
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Overview
Description
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is a chemical compound with the molecular formula C9H9ClN2O3 It is known for its unique structure, which includes both amino and oxoethyl groups attached to a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate typically involves the reaction of 2-amino-4-chlorobenzoic acid with glycine ethyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzoates, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. It may also interact with cellular membranes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-oxoethyl 4-bromobenzoate
- 2-Amino-2-oxoethyl 4-nitrobenzoate
- 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate
Uniqueness
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is unique due to the presence of both amino and oxoethyl groups attached to a chlorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9ClN2O3 |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 2-amino-4-chlorobenzoate |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-1-2-6(7(11)3-5)9(14)15-4-8(12)13/h1-3H,4,11H2,(H2,12,13) |
InChI Key |
RZDXUTPGNATBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)OCC(=O)N |
Origin of Product |
United States |
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